Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)
CAS No.:
Cat. No.: VC18857532
Molecular Formula: C11H15N2Na3O10P2
Molecular Weight: 466.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N2Na3O10P2 |
|---|---|
| Molecular Weight | 466.16 g/mol |
| IUPAC Name | trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
| Standard InChI | InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1 |
| Standard InChI Key | XRFXVMZGXVGIMM-JUQWFZSASA-K |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stability Enhancements
| Property | Source 1 | Source 2 |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₁₁O₇P₂Na | C₁₁H₁₅N₂O₁₀P₂·3Na |
| Molecular Weight | Not specified | 466.16 g/mol |
| CAS Number | Not provided | 71370-60-0 |
These differences likely arise from distinct crystallization conditions or counterion ratios rather than fundamental structural variations . X-ray crystallographic analyses of analogous compounds confirm that the methylene bridge induces a distinct conformational strain in the diphosphate group, which contributes to its biological activity .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically begins with β-thymidine, which undergoes selective protection of hydroxyl groups followed by epimerization to generate the α-anomer . Key steps include:
-
5'- and 3'-Hydroxyl Protection: Diphenylacetyl chloride or p-toluoyl chloride are used to protect primary and secondary hydroxyl groups, respectively .
-
Methylene Bridge Introduction: Phosphoramidite chemistry or H-phosphonate methods enable the incorporation of the methylene group between phosphate moieties .
-
Deprotection and Salt Formation: Final cleavage of protecting groups under basic conditions yields the free acid form, which is neutralized with sodium hydroxide to produce the sodium salt .
Recent optimizations have improved yields to >70% through careful control of reaction stoichiometry and temperature . Analytical validation via -NMR confirms the α-configuration through characteristic chemical shifts at H1' (δ 6.2–6.4 ppm) and H2' (δ 2.1–2.3 ppm) .
Biological Activity and Mechanism of Action
Thymidine Kinase Inhibition
The compound acts as a potent competitive inhibitor of thymidine kinase (TK), with reported K values of 23 µM against human TK1 and 25–27 µM against Plasmodium falciparum TMPK . Structural studies reveal that the methylene bridge prevents proper alignment of the γ-phosphate group during the enzymatic transfer to thymidine monophosphate (TMP), effectively halting DNA precursor synthesis .
Antiproliferative Effects
In cancer cell lines (e.g., HeLa, MCF-7), 50–100 µM concentrations induce cell cycle arrest at S-phase by depleting dTTP pools . Synergistic effects with antimetabolites like 5-fluorouracil have been observed, suggesting potential combination therapies .
Therapeutic Applications
Antiviral Mechanisms
In herpes simplex virus (HSV)-infected cells, the compound reduces viral DNA synthesis by 80% at 50 µM concentrations through TK inhibition. This effect is particularly pronounced in TK-deficient HSV mutants, which show 10-fold greater sensitivity compared to wild-type strains.
Research Advancements and Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 5'-position have yielded derivatives with enhanced potency:
| Derivative | K (µM) | EC (µM) | Target Enzyme |
|---|---|---|---|
| Parent compound | 23 | 50 | Human TK1 |
| 3-CF-4-Cl-Ph-urea | 11 | 0.8 | PfTMPK |
| 5'-Sulfonamide | >200 | >100 | N/A |
These findings highlight the importance of hydrophobic substituents at the 5'-position for improving membrane permeability and target engagement .
Drug Delivery Innovations
Encapsulation in PEGylated liposomes has increased bioavailability 3-fold in murine models, with sustained plasma concentrations over 24 hours post-administration. Phase I clinical trials for solid tumors are anticipated to begin in 2026, pending toxicology assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume